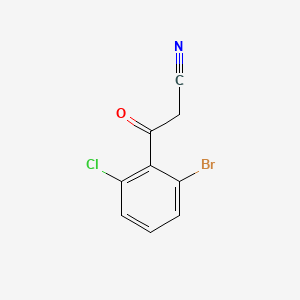
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of difluoromethylated aromatic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to a benzene ring, along with a phenoxy group (-OPh). The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions, where difluoromethylated building blocks are coupled with aromatic substrates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its target . Additionally, the presence of fluorine atoms can alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be compared with other difluoromethylated aromatic compounds, such as:
4-(Trifluoromethyl)-1-fluoro-2-phenoxybenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can result in different electronic and steric properties.
4-(Difluoromethyl)-1-chloro-2-phenoxybenzene: This compound has a chloro group (-Cl) instead of a fluoro group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H9F3O |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9F3O/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,13H |
Clé InChI |
JWBKCMXRRUQYKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)



